molecular formula C13H14N2O2 B114298 2-(2-Naphthyloxy)propanohydrazide CAS No. 143540-88-9

2-(2-Naphthyloxy)propanohydrazide

Cat. No. B114298
CAS RN: 143540-88-9
M. Wt: 230.26 g/mol
InChI Key: BBRKRFSNWOXEKX-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)propanohydrazide is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring attached to a propanohydrazide group via an oxygen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 483.0±28.0 °C at 760 mmHg, and a flash point of 245.9±24.0 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-Naphthyloxy)propanohydrazide serves as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in producing beta-adrenergic blocking agents, showcasing the compound's role in the development of medications for conditions such as hypertension. Kinetic resolution studies of related intermediates highlight the importance of obtaining optically pure forms of such compounds, underscoring the significance of stereochemistry in drug synthesis and activity (Kapoor et al., 2003).

Antimicrobial Activity

Novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives synthesized from key intermediates related to this compound have demonstrated antimicrobial properties. These studies reveal the potential of naphthyloxy propanohydrazide derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Mahmoud et al., 2017).

Catalysis and Synthesis Improvements

Research on the alkylation reaction of 1-naphthol with epichlorohydrin, a process related to the synthesis pathway of this compound, demonstrates advancements in catalysis. These improvements not only yield high selectivity and purity but also enhance the efficiency of producing key pharmaceutical intermediates, including those for beta-blocker medications (Jovanovic et al., 2006).

Antioxidant and Anticancer Activities

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to this compound, have shown significant antioxidant and anticancer activities. These findings open avenues for the use of naphthyloxy propanohydrazide derivatives in developing therapeutic agents aimed at combating oxidative stress and cancer (Tumosienė et al., 2020).

Optical Chemosensors

The development of optical chemosensors based on hydrazide-naphthalic anhydride conjugates, which are structurally related to this compound, highlights its utility in detecting metal ions like Al3+. These chemosensors have applications in environmental monitoring, demonstrating the compound's versatility beyond pharmaceutical applications (Anand et al., 2018).

properties

IUPAC Name

2-naphthalen-2-yloxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKRFSNWOXEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385339
Record name 2-(2-naphthyloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143540-88-9
Record name 2-(2-naphthyloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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